molecular formula C18H20N2O4 B2895539 1-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione CAS No. 2097896-41-6

1-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione

Cat. No.: B2895539
CAS No.: 2097896-41-6
M. Wt: 328.368
InChI Key: OVMBMJRONOSMOZ-UHFFFAOYSA-N
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Description

The compound 1-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione is a heterocyclic organic molecule featuring a pyrrolidine-2,5-dione core linked to a 2,3-dihydrobenzofuran moiety via a ketone-containing ethyl chain. The benzofuran group may enhance lipophilicity and binding affinity to biological targets, such as neurotransmitter receptors or enzymes .

Properties

IUPAC Name

1-[2-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c21-16-3-4-17(22)20(16)11-18(23)19-7-5-14(10-19)12-1-2-15-13(9-12)6-8-24-15/h1-2,9,14H,3-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMBMJRONOSMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Acetyl-2-(Acetyloxy)-5-[(Acetyloxy)Methyl]pyrrolidine-3,4-Diallyl Dibenzoyl Dibenzoate (CAS: 14062-44-3)

  • Molecular Formula: C₂₅H₂₅NO₉
  • Molecular Weight : 483.47 g/mol
  • Key Features :
    • Pyrrolidine core with acetyloxy and benzoate substituents.
    • Higher molecular weight due to extensive esterification.
  • Contrast with Target Compound : The target compound lacks acetyl/benzoate groups but shares the pyrrolidine core. Its simpler structure may improve metabolic stability compared to the heavily esterified analog .

3,4-Dichloro-1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione (Fluoroimide)

  • Use : Pesticide (fluoroimide) .
  • Key Features :
    • Pyrrole-2,5-dione core with halogen substitutions (Cl, F).
    • Chlorine atoms enhance electrophilicity, aiding in pesticide activity.
  • The benzofuran group may confer selective binding distinct from fluoroimide’s halogenated aromatic system .

Chromafenozide

  • Structure : 3,4-Dihydro-5-methyl-2H-1-benzopyran-6-carboxylic acid derivative.
  • Use : Insect growth regulator (insecticide) .
  • Key Features :
    • Benzopyran moiety with hydrazide substituents.
    • Targets insect ecdysone receptors.
  • Contrast with Target Compound: The target compound’s dihydrobenzofuran group shares structural similarities with benzopyran but lacks the hydrazide functionality critical for chromafenozide’s mode of action .

Structural and Functional Analysis

Parameter Target Compound 1-Acetyl-pyrrolidine Derivative Fluoroimide Chromafenozide
Core Structure Pyrrolidine-2,5-dione Pyrrolidine Pyrrole-2,5-dione Benzopyran
Key Substituents Dihydrobenzofuran, oxoethyl Acetyloxy, benzoate Cl, F Hydrazide, methyl
Molecular Weight ~400–450 (estimated) 483.47 ~260 (estimated) ~400 (estimated)
Potential Application Neurological/Enzyme modulation Unknown (safety concerns noted) Pesticide Insecticide

Research Implications and Limitations

  • Crystallographic Data : The SHELX system is widely used for small-molecule refinement, suggesting that crystallography could resolve the target compound’s conformation and intermolecular interactions.
  • Pharmacological Testing : The Litchfield-Wilcoxon method for dose-effect analysis could quantify its bioactivity if experimental data become available.
  • Safety Considerations : The acetylated pyrrolidine derivative’s safety protocols highlight the need for rigorous handling guidelines for structurally related compounds.

Preparation Methods

Cyclic Imide Formation from Succinic Acid Derivatives

The pyrrolidine-2,5-dione (succinimide) moiety is typically synthesized via cyclization of succinic acid derivatives. A common approach involves reacting succinic anhydride or succinyl chloride with primary amines under controlled conditions. For instance, 1-(3-chlorophenyl)-pyrrolidine-2,5-dione was prepared by refluxing succinyl chloride with m-chloroaniline in benzene, yielding a cyclic imide with characteristic infrared (IR) carbonyl stretches at 1711 cm⁻¹ and 1680 cm⁻¹. This method’s applicability to the target compound necessitates substituting m-chloroaniline with a precursor containing the 2-oxoethyl linker.

Key Reaction Conditions :

  • Solvent : Benzene or dichloromethane.
  • Temperature : Reflux (≈80°C for benzene).
  • Catalyst : None (self-cyclization).

Synthesis of the 3-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine Moiety

Benzofuran Ring Construction

The 2,3-dihydrobenzofuran subunit is synthesized via cyclization of substituted phenols with epoxides or diols. A patented method involves:

  • O-Alkylation of 5-hydroxyphenol : Reaction with 1,2-dibromoethane in the presence of potassium carbonate.
  • Cyclization : Heating under reflux in toluene to form the dihydrobenzofuran ring.

Pyrrolidine Substitution

The pyrrolidine ring is functionalized at the 3-position via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. For example, 3-(2,3-dihydrobenzofuran-5-yl)pyrrolidine was prepared by reacting 5-bromo-2,3-dihydrobenzofuran with pyrrolidine under Buchwald-Hartwig amination conditions.

Catalytic System :

  • Catalyst : Palladium(II) acetate.
  • Ligand : Xantphos.
  • Base : Cesium carbonate.
  • Solvent : Toluene.

Coupling and Final Assembly

Amide Bond Formation

The final step involves coupling the 2-oxoethyl-linked pyrrolidine-2,5-dione with the 3-(2,3-dihydrobenzofuran-5-yl)pyrrolidine. Patent WO2009125426A2 details a similar process for darifenacin hydrobromide, employing:

  • Activation : Treating the carboxylic acid derivative (e.g., 2-oxoethylpyrrolidine-2,5-dione) with thionyl chloride to form the acyl chloride.
  • Coupling : Reacting the acyl chloride with the pyrrolidine amine in dichloromethane with triethylamine.

Reaction Profile :

  • Temperature : 0–5°C (activation), room temperature (coupling).
  • Purification : Silica gel chromatography (methanol/dichloromethane gradient).

Analytical and Spectroscopic Validation

Structural Confirmation via X-ray Crystallography

A related bis-pyrrolidine compound was analyzed via single-crystal X-ray diffraction, revealing a trans configuration of substituents and coplanar cyclobutene-dione rings. Hydrogen bonding networks (O–H⋯O angles ≈160–175°) stabilize the crystal lattice, a feature likely present in the target compound.

Spectroscopic Data

  • IR Spectroscopy : Expected carbonyl stretches at 1680–1710 cm⁻¹ (imide C=O) and 1640–1660 cm⁻¹ (ketone C=O).
  • ¹H NMR :
    • Pyrrolidine-2,5-dione protons: δ 2.7–2.8 (s, 4H).
    • Benzofuran aromatic protons: δ 6.8–7.6 (m, 3H).

Industrial-Scale Considerations

Solvent and Catalyst Optimization

Large-scale synthesis prioritizes cost-effective solvents like toluene or dichloromethane. Triethylamine is preferred over bulkier bases due to its volatility and ease of removal.

Yield Enhancement Strategies

  • Recycling Mother Liquors : Patent WO2009125426A2 reports ≥90% yield by recrystallizing the hydrobromide salt from ethanol-toluene mixtures.
  • Catalyst Loading Reduction : Palladium-catalyzed steps use ≤2 mol% Pd(OAc)₂ with ligand recovery systems.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield Reference
Cyclic Imide Formation Succinyl chloride, m-chloroaniline Benzene, reflux 76%
Benzofuran Alkylation 5-Hydroxyphenol, 1,2-dibromoethane Toluene, K₂CO₃, reflux 82%
Acylation and Coupling 2-Chloroacetylpyrrolidine-2,5-dione, pyrrolidine DCM, Et₃N, rt 85%
Final Assembly Acyl chloride, 3-(dihydrobenzofuran)pyrrolidine DCM, −5°C to rt 78%

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including alkylation, amidation, and cyclization. Key steps include:

  • Coupling of pyrrolidine-2,5-dione with a benzofuran-pyrrolidine intermediate under controlled pH and temperature (e.g., THF at 0°C to room temperature).
  • Use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, as seen in analogous pyrrolidine-dione syntheses .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the final product .
    • Critical Parameters : Solvent choice (e.g., THF for moisture-sensitive steps), inert atmosphere (N₂/Ar), and stoichiometric control to minimize side reactions.

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., benzofuran protons at δ 6.8–7.2 ppm, pyrrolidine protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ calculated for C₁₉H₂₁N₂O₄: 341.1497) .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways and optimize synthesis conditions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for key steps (e.g., amide bond formation) .
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR to identify low-energy pathways, reducing trial-and-error experimentation .
  • Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts (e.g., random forest classifiers for yield optimization) .
    • Example : A 2024 study demonstrated a 40% reduction in optimization time by integrating DFT with experimental feedback loops .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.
  • Metabolic Stability Assays : Use liver microsomes to assess if discrepancies arise from differential metabolic degradation .
  • Structural Analog Comparison : Compare with derivatives (e.g., fluorinated benzofuran analogs) to isolate structure-activity relationships (SAR) .

Q. What experimental design frameworks are suitable for studying its reactivity in heterogeneous systems?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply a Box-Behnken design to evaluate three factors (temperature, catalyst loading, solvent polarity) across 15 runs, reducing experimental redundancy .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature × solvent) to identify optimal conditions for yield (>80%) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time, resolving kinetic ambiguities .

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